(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine
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Overview
Description
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C14H11ClF3NO It is characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient and cost-effective production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanamine
- 4-(Trifluoromethyl)benzylamine
- [3-Chloro-4-(trifluoromethyl)phenyl]methanamine
Uniqueness
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine is unique due to the specific positioning of the chlorophenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8,13H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFAIWNLYMWALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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